molecular formula C10H11NO6 B13606453 Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate

Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate

Cat. No.: B13606453
M. Wt: 241.20 g/mol
InChI Key: LAVSMZSCHAUKPD-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate is an organic compound with a complex structure that includes both hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include amines.

    Substitution: Products depend on the substituent introduced, such as ethers or esters.

Scientific Research Applications

Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate is unique due to the presence of both hydroxyl and nitro groups on the aromatic ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

methyl 2-hydroxy-3-(5-hydroxy-2-nitrophenyl)propanoate

InChI

InChI=1S/C10H11NO6/c1-17-10(14)9(13)5-6-4-7(12)2-3-8(6)11(15)16/h2-4,9,12-13H,5H2,1H3

InChI Key

LAVSMZSCHAUKPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC(=C1)O)[N+](=O)[O-])O

Origin of Product

United States

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